molecular formula C23H21N5O2S2 B2480172 N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-88-3

N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2480172
CAS No.: 892743-88-3
M. Wt: 463.57
InChI Key: NZGGTDROQOCVGR-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H21N5O2S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been explored for their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds exhibit notable affinity and selectivity for the 5-HT6 receptor, indicating their utility in neurological research and potential therapeutic applications (Ivachtchenko et al., 2010).

Antimicrobial Applications

Thienopyrimidine derivatives, including structures similar to N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, have been synthesized and evaluated for antimicrobial activity. These studies reveal the compounds' pronounced antimicrobial properties, showcasing their potential as candidates for developing new antimicrobial agents (Bhuiyan et al., 2006).

Antitumor Activity

Research into thieno[2,3-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent antitumor activity. This suggests that compounds within this chemical class, including this compound, might hold promise for cancer treatment strategies. The studies focus on the synthesis of new derivatives and their evaluation against various tumor cell lines, providing a foundation for further exploration of their therapeutic potential (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(3-ethylphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-3-15-8-10-18(11-9-15)32(29,30)23-22-25-21(24-17-7-5-6-16(4-2)14-17)20-19(12-13-31-20)28(22)27-26-23/h5-14H,3-4H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGGTDROQOCVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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